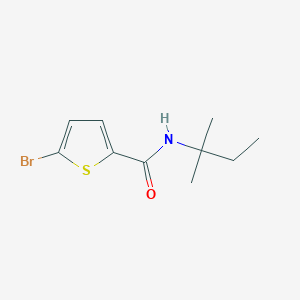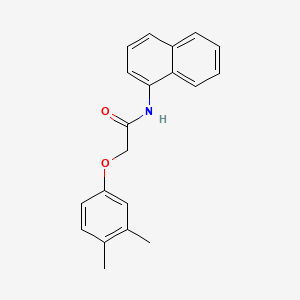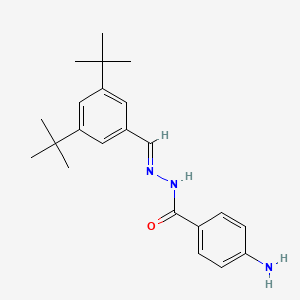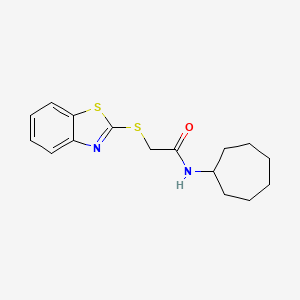
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide is a chemical compound that belongs to the class of amides. It is commonly known as Dibenzoylmethane (DBM) and has been studied for its potential applications in various fields, including scientific research.
作用機序
The mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide is not fully understood, but it is believed to act through multiple pathways. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has also been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its properties are well characterized. However, 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has some limitations for lab experiments. It is insoluble in water and has low bioavailability, which can limit its efficacy in vivo. It can also exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide. One direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to improve its bioavailability and efficacy in vivo, for example, by developing novel formulations or delivery systems. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide and its interactions with other molecules and pathways.
合成法
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between benzil and benzoyl chloride in the presence of a strong base such as sodium hydroxide. Another method involves the reaction of benzil with benzoyl isocyanate in the presence of a tertiary amine such as triethylamine. The yield of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide can be improved by using different solvents and reaction conditions.
科学的研究の応用
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and its anticancer effects have been attributed to its ability to induce apoptosis and inhibit cell proliferation.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-12-3-4-13(2)16(11-12)17(21)9-10-18(22)20-15-7-5-14(19)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXYJOOAZUPPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)


![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)


![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)


![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)
